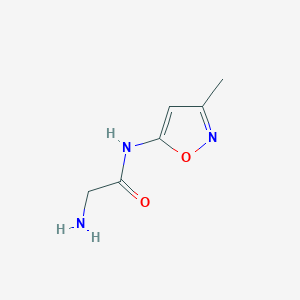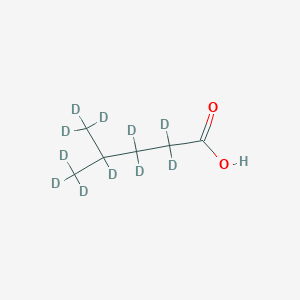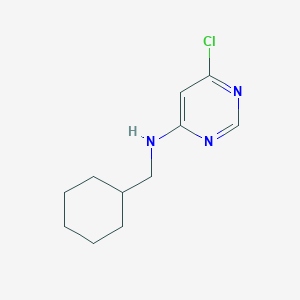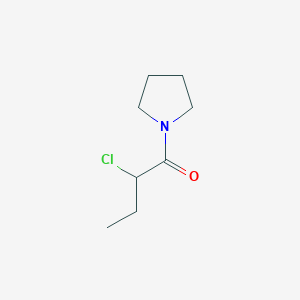
1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one, otherwise known as 1,3-difluoro-N-methylpyrrolidine-2-carboxamide (DFMPC), is an organic compound with a wide range of applications in the scientific field. DFMPC is commonly used in biological and chemical research as a reagent for synthesizing other compounds, as a ligand for binding to proteins, and as a catalyst for certain reactions. In addition, DFMPC has been shown to have potential therapeutic applications in the treatment of a variety of diseases.
Applications De Recherche Scientifique
1. Antibiotic Synthesis
1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic aimed at combating key pathogens causing community-acquired respiratory tract infections, including multidrug-resistant (MDR) organisms. The study showcases a highly efficient and stereoselective synthesis of this compound in 10 steps from readily available benzyloxyacetyl chloride, highlighting its significance in antibiotic synthesis (Lall et al., 2012).
2. Electrooptic Film Fabrication
The compound plays a role in the development of new dibranched, heterocyclic "push-pull" chromophores, which are crucial for electrooptic film fabrication. These chromophores are part of the chemisorptive reaction process with iodobenzyl-functionalized surfaces to form chromophore monolayers. The study emphasizes the influence of chromophore molecular architecture and film growth method on film microstructure and optical/electrooptic response, indicating its application in advanced material sciences (Facchetti et al., 2006).
3. Anticancer Activity
1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one derivatives have shown potential in anticancer research. A study demonstrated the synthesis of polysubstituted 4H-Pyran derivatives via a microwave-assisted one-pot procedure, which were then evaluated for their anticancer activity against a range of human cancer cell lines. The results highlighted potent activity against different cell lines, marking its significance in the field of oncology and drug development (Hadiyal et al., 2020).
4. Chemosensor Development
The compound is utilized in the synthesis of various chemosensors with remarkable selectivity towards transition metal ions, such as Cu2+. These chemosensors operate via colorimetric and fluorescent changes upon complexation, signifying its application in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,3-difluoropyrrolidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O/c1-10-4-6(12)11-3-2-7(8,9)5-11/h10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXNUIAPVPYGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Difluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)


![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)

![1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1488217.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488218.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1488220.png)